molecular formula C6H10ClF3N4 B2401657 (3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride CAS No. 2309431-50-1

(3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride

Cat. No.: B2401657
CAS No.: 2309431-50-1
M. Wt: 230.62
InChI Key: PTMUXEKATODZIM-UYXJWNHNSA-N
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Description

(3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride is a synthetic organic compound that features a pyrrolidine ring substituted with an azidomethyl group and a trifluoromethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Azidomethyl Substitution: The azidomethyl group can be introduced through a nucleophilic substitution reaction using sodium azide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: The azidomethyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium azide, alkyl halides.

Major Products Formed

    Oxidation Products: Oxides or hydroxyl derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrrolidines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Reagent in Organic Reactions: Employed in various organic reactions due to its functional groups.

Biology

    Bioconjugation: The azide group can be used in click chemistry for bioconjugation applications.

    Labeling and Detection: Utilized in labeling biomolecules for detection and imaging studies.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Diagnostic Agents: May be used in the synthesis of diagnostic agents for medical imaging.

Industry

    Material Science: Employed in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-(Azidomethyl)-4-methylpyrrolidine: Similar structure but lacks the trifluoromethyl group.

    (3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    (3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)proline: Similar structure but with a proline ring.

Uniqueness

(3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride is unique due to the presence of both the azidomethyl and trifluoromethyl groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3S,4S)-3-(azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N4.ClH/c7-6(8,9)5-3-11-1-4(5)2-12-13-10;/h4-5,11H,1-3H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMUXEKATODZIM-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(F)(F)F)CN=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(F)(F)F)CN=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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